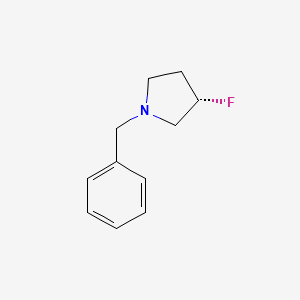

(S)-1-benzyl-3-fluoropyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(3S)-1-benzyl-3-fluoropyrrolidine |

InChI |

InChI=1S/C11H14FN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |

InChI Key |

XTEULOBSYIIBTO-NSHDSACASA-N |

Isomeric SMILES |

C1CN(C[C@H]1F)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC1F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for S 1 Benzyl 3 Fluoropyrrolidine and Analogues

Catalytic Strategies for Enantioenriched Fluoropyrrolidine Constructionacs.orgrsc.orgnih.govacs.orgacs.orgnih.govnih.govnih.gov

The development of catalytic and enantioselective methods is crucial for accessing optically pure fluoropyrrolidines. rsc.orgnih.gov These strategies often rely on transition-metal catalysis to control the formation of multiple stereocenters with high fidelity. acs.orgnih.gov Two prominent and powerful approaches involve palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed asymmetric 1,3-dipolar cycloadditions. acs.orgnih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation Approachesacs.orgacs.orgnih.gov

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a versatile and powerful method for forming C-C, C-N, C-O, and C-F bonds. thieme-connect.de This reaction class is particularly effective for creating stereocenters, including challenging acyclic tetrasubstituted ones, by controlling the approach of a nucleophile to a π-allylpalladium intermediate. thieme-connect.de

Decarboxylative Allylic Alkylation Routes for Fluorinated Stereocentersnih.gov

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) offers a strategic advantage by generating highly reactive enolate nucleophiles under neutral and mild conditions from stable precursors like allyl enol carbonates. nih.gov This process involves the Pd(0)-catalyzed ionization of the allyl carbonate, followed by decarboxylation to form a palladium-enolate and a π-allylpalladium complex, which then recombine to form the alkylated product. nih.gov

This methodology has been successfully applied to the synthesis of ketones bearing α-quaternary stereocenters, which are valuable precursors for complex fluorinated molecules. nih.gov More directly, a Pd-catalyzed DAAA of thietane (B1214591) 1,1-dioxides has been developed to install an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity. acs.org This reaction demonstrates the potential of DAAA to create complex stereocenters that can be incorporated into fluorinated scaffolds through further synthetic manipulations. acs.org While direct decarboxylative fluorination via photoredox catalysis exists, the DAAA approach focuses on carbon-carbon bond formation to construct the core structure before potential subsequent fluorination steps or by using fluorinated building blocks. nih.gov

A related, non-decarboxylative approach involves the direct enantioselective fluorination of allylic chlorides using a Pd(0) catalyst and a silver fluoride (B91410) (AgF) source. nih.govucla.edu This method provides access to enantioenriched cyclic allylic fluorides and proceeds through the SN2-type attack of fluoride on a Pd(II)-allyl intermediate. nih.gov

Enantioselective Formation of Stereogenic Quaternary Centersacs.org

The construction of quaternary carbon stereocenters, especially those bearing a fluorine atom, is a formidable synthetic challenge due to steric hindrance. rsc.org Transition-metal-catalyzed allylic alkylation is one of the most effective strategies to address this challenge. nih.gov

A notable advancement is the palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles. nih.gov This reaction creates two adjacent stereocenters, including a quaternary carbon-fluoride center, with high levels of stereocontrol. nih.gov The reaction requires careful optimization to prevent HF elimination, which would lead to a highly conjugated, undesired byproduct. nih.gov Using a palladium catalyst with a phosphinoxazoline ligand allows for the successful C-C bond formation, affording multifunctional organofluorine compounds in good yields and with excellent enantioselectivity. nih.gov

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of α-Aryl-α-fluoroacetonitriles nih.gov

| Entry | Aryl Group (Ar) | Allylic Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Allyl Acetate | 75 | 10:1 | 96 |

| 2 | 4-Fluorophenyl | Allyl Acetate | 72 | 12:1 | 95 |

| 3 | 4-Chlorophenyl | Allyl Acetate | 80 | 15:1 | 97 |

| 4 | 2-Naphthyl | Allyl Acetate | 65 | 8:1 | 94 |

| 5 | Phenyl | Cinnamyl Acetate | 78 | >15:1 | 98 |

This table presents selected data to illustrate the scope and efficiency of the reaction. Conditions typically involve a Pd(0) catalyst and a chiral phosphinoxazoline ligand.

Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Reactionsrsc.orgnih.govacs.orgacs.orgnih.gov

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient, atom-economic method for constructing the pyrrolidine (B122466) core structure, capable of generating up to four stereocenters in a single step. acs.orgacs.org The use of chiral copper catalysts has become central to rendering this transformation enantioselective. rsc.orgnih.gov

Azomethine Ylide Cycloadditions with Fluorinated Dipolarophilesrsc.orgnih.govacs.orgnih.gov

A powerful strategy for synthesizing fluoropyrrolidines involves the reaction of azomethine ylides, typically generated in situ from glycine (B1666218) or other amino acid imino esters, with fluorinated alkenes that act as the dipolarophile. rsc.orgnih.gov While the 1,3-dipolar cycloaddition of azomethine ylides is often limited to electron-deficient alkenes, the strong electron-withdrawing nature of fluorine atoms activates otherwise less reactive dipolarophiles like gem-difluorostyrenes. rsc.orgnih.gov

Researchers have developed a highly enantioselective Cu(I)-catalyzed 1,3-dipolar cycloaddition between azomethine ylides and less reactive 1,1-difluoro- and 1,1,2-trifluorostyrenes. rsc.orgrsc.org This method produces a range of novel 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields and with excellent stereoselectivities. rsc.orgrsc.org

Table 2: Cu(I)-Catalyzed Cycloaddition of Azomethine Ylide with Fluorinated Styrenes rsc.org

| Entry | Azomethine Ylide Precursor (R in imine) | Fluorinated Styrene (B11656) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 4-Cl-gem-difluorostyrene | 91 | >20:1 | 92 |

| 2 | 4-Methoxyphenyl | 4-Cl-gem-difluorostyrene | 88 | >20:1 | 93 |

| 3 | 2-Naphthyl | 4-Cl-gem-difluorostyrene | 90 | >20:1 | 97 |

| 4 | Phenyl | 4-Br-gem-difluorostyrene | 85 | >20:1 | 90 |

| 5 | Phenyl | 1,1,2-trifluorostyrene | 75 | 15:1 | 91 |

This table showcases representative results. Reactions are typically catalyzed by a Cu(I) complex with a chiral ligand.

Diastereodivergent Synthesis of Chiral Fluoropyrrolidinesnih.govacs.orgnih.gov

Achieving control over diastereoselectivity is a major challenge in synthesis, particularly when multiple stereocenters are formed simultaneously. acs.orgnih.gov Diastereodivergent synthesis offers a powerful solution, enabling access to different diastereomers of a product from the same set of starting materials simply by modifying the reaction conditions. acs.orgnih.gov

An elegant diastereodivergent strategy has been established for chiral 4-fluoropyrrolidines using a Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition. acs.orgacs.org The reaction between an azomethine ylide and an α-fluoro-α,β-unsaturated arylketone dipolarophile, catalyzed by a Cu(OAc)₂/(S)-tol-BINAP system, proceeds with high exo-selectivity to furnish a pyrrolidine with four contiguous stereocenters, including a fluorinated quaternary center at the C4 position. acs.orgacs.org

Crucially, this exo adduct can be converted to a different diastereomer (exo'). acs.org Treatment of the initial exo product with a base such as DBU at elevated temperatures induces epimerization at the C2 position, yielding the corresponding exo' isomer while preserving the optical purity of the molecule. acs.orgacs.org This stepwise cycloaddition/epimerization process provides a reliable route to two distinct, optically pure diastereomers using the same chiral catalyst. acs.org

Gold-Catalyzed Approaches to Fluorinated Nitrogen Heterocycles

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules due to its mild reaction conditions and unique reactivity. rsc.org In the context of fluorinated nitrogen heterocycles, gold catalysts have been instrumental in developing novel reaction sequences.

Hydroamination-Electrophilic Fluorination Reaction Sequences

A notable strategy for the synthesis of fluorinated pyrrolidines involves a gold-catalyzed hydroamination of aminoalkynes followed by an electrophilic fluorination step. nih.govbeilstein-journals.org This tandem reaction provides an efficient route to 3-fluoro-2-methylenepyrrolidines from 1,5-aminoalkynes. The process begins with the gold-catalyzed intramolecular hydroamination of the aminoalkyne, which forms a cyclic enamine intermediate. This enamine is then trapped by an electrophilic fluorine source, such as Selectfluor, to yield the desired fluorinated pyrrolidine. nih.govbeilstein-journals.org

This methodology offers a rapid and efficient conversion of readily available starting materials into valuable fluorinated nitrogen heterocycles under mild conditions. beilstein-journals.org The reaction is catalyzed by a simple gold(I) complex, such as PPh3AuCl, in the presence of Selectfluor. beilstein-journals.org

Mechanistic Role of Selectfluor in Gold-Mediated Transformations

Mechanistic studies have suggested two possible pathways for the C(sp³)–F bond formation. One involves the direct fluorination of the enamine intermediate resulting from the gold-promoted hydroamination of the alkyne. beilstein-journals.org An alternative pathway proposes the oxidation of an intermediate vinylgold(I) complex by Selectfluor to a gold(III) fluoride species, followed by reductive elimination to form the fluorinated product. beilstein-journals.org It has also been observed that Selectfluor can directly react with the enamine intermediate in the absence of a gold catalyst, albeit with lower efficiency, highlighting the catalytic role of gold in facilitating the reaction. beilstein-journals.org

Bromofluorination-Cyclization Pathways for Fluorinated Azaheterocycles

Information on specific bromofluorination-cyclization pathways for the synthesis of (S)-1-benzyl-3-fluoropyrrolidine was not available in the provided search results.

Application of Superacid Chemistry in Pyrrolidine Fluorination

Superacids are acids with an acidity greater than that of 100% sulfuric acid. wikipedia.org Commercially available superacids like trifluoromethanesulfonic acid and fluorosulfuric acid are significantly stronger than conventional acids. wikipedia.org The extreme acidity of these systems allows for the protonation of even weak bases and the generation of highly reactive carbocation intermediates. societechimiquedefrance.fr

In the context of fluorination, superacidic systems, often containing fluorine themselves, can be used to activate substrates towards fluorination. societechimiquedefrance.fr For instance, fluoroantimonic acid, a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF5), is one of the strongest known superacids. thoughtco.com These powerful acidic media can facilitate fluorination reactions that are not possible under normal acidic conditions. While the direct application of superacid chemistry for the specific synthesis of this compound was not detailed in the search results, superacids are used in the synthesis of fluorinated diamines which have shown biological activity. nih.gov The high acidity and low nucleophilicity of the counterions in superacidic systems make them suitable for generating carbocations, which can then be trapped by a fluoride source. societechimiquedefrance.fr

Organocatalytic Systems for Chiral Alkyl Fluoride Generation

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. For the generation of chiral alkyl fluorides, several organocatalytic strategies have been developed. rsc.org These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the fluorination reaction. rsc.org

One approach involves the use of chiral quaternary ammonium (B1175870) fluorides as catalysts. acs.org These catalysts can be generated in situ from their corresponding salts or prepared using ion-exchange resins. acs.org They have been successfully applied to a variety of asymmetric bond-forming reactions. acs.org Another strategy employs chiral aryl iodide organocatalysts in the presence of an amine·HF complex. nih.gov The aryl iodide is oxidized in situ to an active ArIF2 species, which then mediates the enantioselective fluorination. nih.gov Chiral bifunctional guanidine (B92328) catalysts have also been utilized for the asymmetric α-sulfonylation of α-fluoro-β-keto amides, demonstrating the versatility of organocatalysis in constructing chiral centers bearing fluorine. rsc.org

Enzymatic Pathways for Fluorinated Cyclic Amine Synthesis

Enzymes offer a highly selective and environmentally friendly approach to the synthesis of chiral molecules. In the realm of fluorinated compounds, enzymatic pathways are being explored for the synthesis of fluorinated cyclic amines. nih.gov

Advanced Stereochemical Control in Fluoropyrrolidine Derivative Synthesis

Enantioselective Construction of Fluorinated Quaternary Stereocenters

The creation of a quaternary stereocenter, particularly one bearing a fluorine atom, is a significant synthetic hurdle due to the steric hindrance and the unique electronic effects of the fluorine atom. In the context of synthesizing derivatives of (S)-1-benzyl-3-fluoropyrrolidine with a substituent at the 3-position, enantioselective methods are paramount.

One powerful approach to constructing such centers is through catalytic asymmetric reactions. For instance, the intramolecular aza-Michael reaction (IMAMR) of α-fluoroacrylamides has been shown to be effective in generating chiral pyrrolidines with a fluorine-bearing stereocenter. nih.gov The use of chiral phosphoric acid catalysts, such as (S)-TRIP, can induce high levels of enantioselectivity. In a model system, the cyclization of an α-fluoroacrylamide precursor proceeded in high yield and with excellent enantiomeric excess (ee), demonstrating the feasibility of this approach for creating the core structure of 3-fluoropyrrolidines. nih.gov

The table below summarizes the results from a study on the enantioselective intramolecular aza-Michael reaction to form a fluorinated pyrrolidine (B122466), illustrating the effectiveness of chiral catalysts in controlling the stereochemical outcome.

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | CPA I | Chloroform | 92 | 15 |

| 2 | CPA II | Chloroform | 79 | 23 |

| 3 | CPA III | Chloroform | 95 | 32 |

| 4 | (S)-TRIP-PA IV | Chloroform | 86 | 95 |

| 5 | (S)-TRIP-PA IV | Chloroform | 88 | 94 |

| 6 | (S)-TRIP-PA IV | Toluene | 75 | 85 |

| 7 | (S)-TRIP-PA IV | THF | <10 | - |

| 8 | Triflimide V | Chloroform | 93 | 56 |

Data sourced from a study on the enantioselective synthesis of fluorinated indolizidinone derivatives, which includes the formation of a chiral fluorinated pyrrolidine intermediate. nih.gov

Another strategy involves the enantioselective fluorination of prochiral enolates derived from 3-substituted-pyrrolidinones. While not directly demonstrated for the N-benzyl-3-aryl-pyrrolidinone system, the principles of using chiral fluorinating agents or chiral phase-transfer catalysts in combination with a fluorinating source like N-fluorobenzenesulfonimide (NFSI) are well-established for creating α-fluoro carbonyl compounds with high enantioselectivity.

Precision Diastereoselectivity Modulation in Cyclic Fluorinated Systems

When a molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. In the synthesis of derivatives of this compound, the relationship between the stereocenter at C3 and other stereocenters on the pyrrolidine ring or its substituents must be precisely managed.

The diastereoselectivity of fluorination reactions on a pre-existing chiral pyrrolidine ring is often influenced by the conformation of the ring and the steric hindrance imposed by existing substituents. For example, the fluorination of a 1-benzyl-3-hydroxypyrrolidine derivative with an electrophilic fluorine source would likely proceed via attack of the fluorinating agent from the less hindered face of the pyrrolidine ring, leading to a specific diastereomer. The directing effect of the hydroxyl group can also play a significant role in guiding the fluorinating agent.

A relevant example of achieving high diastereoselectivity is the copper-catalyzed acylcyanation of alkenes, which can be followed by transformations to yield substituted pyrrolidines. In one study, the reaction of styrene (B11656) derivatives with an acyl cyanide source in the presence of a chiral copper catalyst led to products with high enantioselectivity. These products could then be converted to a diastereomeric mixture of 2,4-disubstituted pyrrolidines. acs.org While this example doesn't involve fluorination directly in the key step, it highlights how catalytic methods can set stereocenters that subsequently influence the stereochemical outcome of further transformations, such as fluorination.

The following table illustrates the diastereoselectivity achieved in the conversion of a β-cyanoketone to a disubstituted pyrrolidine, showcasing how the stereochemistry of a precursor can influence the formation of subsequent stereocenters.

| Precursor | Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) |

| β-cyanoketone | Reduction and Cyclization | 2,4-diphenylpyrrolidine | 58 | 4:3 |

Data adapted from a study on copper-catalyzed enantioselective acylcyanation of alkenes and subsequent transformation to pyrrolidines. acs.org

Furthermore, in the enantioselective synthesis of 3-fluorochromanes, which are structurally related to the core of our target, high levels of diastereoselectivity have been reported. This underscores the general principle that stereocontrolled cyclization reactions are a powerful tool for establishing multiple stereocenters in a predictable manner. nih.gov

Regioselective Control in Multi-Stereogenic Center Systems

Regioselectivity, the control of the site of a chemical reaction, is another critical aspect when synthesizing complex molecules with multiple potential reaction sites. For a substituted N-benzylpyrrolidine precursor, there could be several positions susceptible to fluorination, including the pyrrolidine ring and the benzyl (B1604629) group.

Catalytic methods have been developed to achieve high regioselectivity in fluorination reactions. For instance, iodine(I)/iodine(III) catalysis has been employed for the regioselective fluorination of allenes, preferentially forming the branched product over the linear one with high selectivity. nih.gov This type of catalytic control could be conceptually applied to selectively fluorinate the C3 position of a suitably designed pyrrolidine precursor.

The table below presents data from a study on the regioselective fluorination of allenes, demonstrating the high level of control achievable with a catalytic system.

| Substrate (Allene) | Product | Yield (%) | Regioselectivity (Branched:Linear) |

| 1-Phenyl-1,2-propadiene | 3-Fluoro-3-phenyl-1-propyne | 85 | >20:1 |

| 1-(4-Methoxyphenyl)-1,2-propadiene | 3-Fluoro-3-(4-methoxyphenyl)-1-propyne | 82 | >20:1 |

| 1-(4-Chlorophenyl)-1,2-propadiene | 3-(4-Chlorophenyl)-3-fluoro-1-propyne | 75 | >20:1 |

Data sourced from a study on the regioselective fluorination of allenes using I(I)/I(III) catalysis. nih.gov

Furthermore, methods for the site-selective C-H fluorination of benzylic positions are well-documented. organic-chemistry.org To avoid undesired fluorination on the benzyl group of this compound, reaction conditions would need to be carefully chosen to favor fluorination on the pyrrolidine ring. This could involve using a directed fluorination approach where a functional group on the pyrrolidine ring guides the fluorinating reagent to the desired position.

In systems with multiple potential sites for functionalization, such as in the 1,4-fluorodifunctionalization of dienes, high regioselectivity has been achieved by controlling the stability of cationic intermediates. nih.gov This principle could be extrapolated to the selective functionalization of a pyrrolidine ring bearing multiple substituents, where electronic and steric factors would dictate the most favorable site for fluorination.

Computational and Theoretical Investigations of Fluoropyrrolidine Conformational Dynamics and Reactivity

Quantum-Chemical Analysis of Fluoropyrrolidine Stereoisomers and Their Stability

Quantum-chemical calculations are instrumental in elucidating the relative stabilities of different stereoisomers of fluorinated pyrrolidines. These computational methods allow for a detailed examination of the intricate interplay of steric and electronic effects that govern the conformational landscape of these molecules.

Recent investigations into difluorinated pyrrolidines have provided a framework for understanding the forces at play. nih.gov A benchmark assessment comparing density functional theory (DFT) methods with coupled cluster with single and double excitations (CCSD) calculations and crystallographic data was initially performed on the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine (B48656) to establish a reliable computational approach. nih.govnih.gov This foundational work enabled further exploration of the relative energies of various stereoisomers of difluoropyrrolidines. nih.gov

The stability of these stereoisomers is significantly influenced by stereoelectronic interactions. Selective fluorination of the pyrrolidine (B122466) ring, as seen in proline motifs, can induce significant conformational changes that impact the structure and biological roles of modified peptides and proteins. nih.govnih.gov For instance, the introduction of fluorine can alter the inherent conformational bias of the pyrrolidine ring. nih.gov

Examination of Anomeric and Fluorine Gauche Effects on Molecular Conformation

The anomeric effect in the context of fluoropyrrolidines, particularly in α-fluoro isomers, is described as a generalized anomeric effect. This arises from the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the adjacent carbon-fluorine bond (σCF). nih.govnih.gov This nN→σCF electron delocalization is a powerful stabilizing interaction that significantly modulates the energetics of the molecule and imposes a strong conformational bias. nih.govnih.gov

The fluorine gauche effect , on the other hand, typically favors a conformation where the fluorine atom and an adjacent electron-withdrawing group (like nitrogen) are gauche to each other. nih.gov This preference is attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF. nih.gov However, in the case of 3-fluoropyrrolidine, strong intramolecular interactions, not limited to hydrogen bonding, govern the orientation of the fluorine atom, favoring the cis-isomer. nih.gov In difluorinated systems, the fluorine gauche effect appears to play a secondary role compared to the more dominant anomeric effect and other steric and electrostatic interactions. nih.gov

Protonation of 3-fluoropyrrolidine to form the 3-fluoropyrrolidinium cation leads to a highly favored conformation where the fluorine and nitrogen atoms are cis to each other. This preference is attributed to an attractive electrostatic gauche effect (NH₂⁺∙∙∙Fδ⁻ interaction) that reinforces the hyperconjugative gauche effect. nih.gov

Density Functional Theory (DFT) Studies on Fluoropyrrolidine Systems

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of fluoropyrrolidine systems. DFT calculations allow for the optimization of molecular geometries and the prediction of various properties, providing insights that are complementary to experimental data.

DFT studies, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G** or 6-31+G(d,p)), have been successfully applied to analyze the structures of related benzyl-containing heterocyclic compounds. nih.govresearchgate.netresearchgate.net These studies have shown a good correlation between theoretically optimized structures and those determined by experimental methods like X-ray crystallography. nih.govresearchgate.netresearchgate.net

For instance, in a study on a benzyl-substituted quinoxaline (B1680401) derivative, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to optimize the molecular structure, and the results were found to be very similar to the experimental crystal structure. researchgate.net Similarly, the structure of benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate was optimized using the B3LYP/6–311G(d,p) method, and the calculated structure was compared with the experimental solid-state structure. nih.gov These examples highlight the reliability of DFT in predicting the geometries of complex organic molecules.

Furthermore, DFT calculations are employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For example, the HOMO-LUMO energy gap for N-benzyl-3-phenylquinoxalin-2-amine was calculated to be 4.02 eV. researchgate.net

Molecular Dynamics and Molecular Docking Simulations in Fluoropyrrolidine-Related Research

Molecular dynamics (MD) and molecular docking simulations are indispensable computational techniques for exploring the dynamic behavior of molecules and their interactions with biological targets. These methods are particularly valuable in drug discovery and design, providing atomic-level insights into ligand-receptor binding.

Molecular docking is used to predict the preferred binding orientation of a ligand to a receptor. For example, in studies of fluoropyrrolidine amides as dipeptidyl peptidase IV (DPP-IV) inhibitors, ligands were docked into the binding site of the DPP-IV 3D model to understand the interaction models. nih.gov Similarly, docking studies have been performed on other nitrogen-containing heterocyclic compounds to investigate their potential as inhibitors of various enzymes. nih.govrsc.orgnih.gov The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a key output of docking simulations and helps in ranking potential inhibitors. researchgate.netscispace.com

The combination of docking and MD simulations is a powerful approach. Docking can provide an initial binding pose, which is then refined and validated through MD simulations. This integrated approach has been used to study the interaction of various small molecules with their protein targets, demonstrating its utility in drug design. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoropyrrolidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

In the context of fluoropyrrolidine analogues, 3D-QSAR studies have been conducted on a series of fluoropyrrolidine amides acting as dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov These studies utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. nih.gov The resulting models showed good statistical quality, with high correlation coefficients (r²) and cross-validated coefficients (q²), indicating their predictive power. nih.gov

The general workflow for building a QSAR model involves several steps:

Data Set Preparation : A dataset of compounds with known biological activities is compiled. youtube.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. youtube.com These can include 1D, 2D, and 3D descriptors.

Model Building : The dataset is typically split into training, validation, and test sets. youtube.comyoutube.com Various statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build the QSAR model using the training set. youtube.comyoutube.comnih.gov

Model Validation : The predictive ability of the model is assessed using the validation and test sets. youtube.comyoutube.com

QSAR models can provide valuable insights into the structural features that are important for biological activity. For example, a QSAR study on pyrrolidine analogs as DPP-IV inhibitors highlighted the role of shape flexibility, ipso atom E-state index, and electrostatic parameters in determining the activity. nih.gov The information gleaned from QSAR models can guide the design of new, more potent analogues. nih.gov

Research Applications of Fluorinated Pyrrolidines As Chiral Building Blocks

Utility in Medicinal Chemistry Research and Chemical Biology

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space. nih.gov The strategic placement of a fluorine atom onto this chiral ring system, as seen in (S)-1-benzyl-3-fluoropyrrolidine, offers researchers a powerful tool for developing novel therapeutic agents and chemical probes.

This compound serves as a key starting material for the synthesis of enantioenriched fluorinated scaffolds. The term "enantioenriched" refers to a sample of a chiral substance that contains a greater amount of one enantiomer over the other. In drug design, using a single enantiomer is crucial as different stereoisomers can have vastly different biological activities and metabolic profiles. nih.gov

The fluorinated pyrrolidine core is a versatile building block that can be readily modified. For instance, the secondary amine of (S)-(+)-3-fluoropyrrolidine hydrochloride, a related precursor, allows for easy attachment to other molecular scaffolds through nucleophilic substitution, facilitating the creation of diverse analogues of active pharmaceutical ingredients (APIs). ossila.com The benzyl (B1604629) group on the nitrogen atom in this compound provides steric bulk and can engage in specific binding interactions, such as π-π stacking, within biological targets. alfa-chemistry.com This combination of chirality, fluorine substitution, and the benzyl group makes it an attractive scaffold for generating libraries of compounds for drug discovery programs.

| Scaffold Feature | Significance in Medicinal Chemistry | Reference |

|---|---|---|

| (S)-Chiral Center | Provides stereochemical specificity, which is critical for selective interaction with biological targets like proteins and enzymes. | nih.gov |

| Fluorine Atom | Can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. | ossila.com |

| Pyrrolidine Ring | A non-planar, saturated scaffold that increases the three-dimensional coverage of a molecule, improving its drug-like properties. | nih.gov |

| N-Benzyl Group | Introduces aromaticity and steric bulk, allowing for potential π-π interactions and influencing the compound's overall conformation and binding. | alfa-chemistry.com |

Fluorinated pyrrolidines are investigated as components in the design of enzyme modulators. A key area of this research is the development of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mmvsl.itnih.gov Dysregulation of CA activity is linked to several diseases, including glaucoma, epilepsy, and certain types of cancer, making them an important therapeutic target. mmvsl.itnih.gov

The most effective inhibitors of carbonic anhydrase typically feature a sulfonamide group (R-SO₂NH₂), which coordinates to the Zn²⁺ ion in the enzyme's active site. nih.gov The "R" group, which can be an aromatic or heteroaromatic ring system, plays a crucial role in determining the inhibitor's potency and selectivity for different CA isoforms. nih.gov

Research has explored benzenesulfonamide (B165840) derivatives that incorporate a benzyl group to enhance inhibitory activity and selectivity. For example, a series of 4-(3-benzyl-guanidino)benzenesulfonamides were synthesized and shown to be highly selective inhibitors of the CA VII isoform, which is implicated in neuropathic pain. In this context, a scaffold like this compound could be incorporated into the "R" group of a sulfonamide inhibitor. The benzyl portion could occupy a hydrophobic pocket in the active site, while the fluorinated pyrrolidine ring could fine-tune the molecule's solubility, conformation, and binding interactions to achieve desired selectivity against specific CA isoforms.

Chiral building blocks like fluorinated pyrrolidines are fundamental starting materials for the synthesis of more complex, biologically active molecules. nih.gov The benzylpyrrolidine structure itself is a precursor to natural products with significant pharmacological activities, such as the antibiotic Anisomycin. nih.gov

The utility of (S)-3-fluoropyrrolidine derivatives as precursors is demonstrated by their use in preparing analogues of APIs. ossila.com By incorporating this fluorinated chiral moiety, medicinal chemists can systematically study the structure-activity relationship (SAR) of a drug candidate. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability or binding affinity without drastically changing the molecule's size. The defined stereochemistry of the (S)-enantiomer ensures that the resulting complex molecules are synthesized in a stereocontrolled manner, which is essential for producing effective and safe pharmaceuticals. nih.gov

Contributions to Materials Science Research

Beyond the biological realm, fluorinated pyrrolidines are also making an impact in materials science. Their unique combination of chirality, polarity from the fluorine atom, and the structural features of the pyrrolidinium (B1226570) cation makes them suitable for creating advanced functional materials.

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and have applications ranging from solvents in synthesis to electrolytes in batteries. mdpi.comresearchgate.net Pyrrolidinium-based ILs are of particular interest for high-voltage lithium-ion batteries due to their high oxidation stability. ossila.com

Research on the related (R)-(−)-3-fluoropyrrolidine hydrochloride has shown that ionic liquids derived from it exhibit high oxidation stability (> 5.5 V vs Li⁺/Li) and good cyclability in high-voltage applications. ossila.com The introduction of a benzyl group to the pyrrolidine nitrogen can further enhance the properties of the resulting ionic liquid. Benzyl functionalization is known to promote strong π-π interactions between the cations, which can improve the thermal stability and mechanical strength of the material. alfa-chemistry.com Therefore, an ionic liquid based on the (S)-1-benzyl-3-fluoropyrrolidinium cation could potentially combine high electrochemical stability with enhanced thermal properties, making it a promising candidate for advanced battery electrolytes.

Perovskites are materials with a specific crystal structure that have gained immense attention for their applications in solar cells and electronics. A subset of these materials, known as molecular perovskite ferroelectrics, can exhibit switchable electrical polarization, making them useful for data storage and sensors.

Chiral fluorinated pyrrolidines have been used to construct these advanced materials. For example, a perovskite ferroelectric incorporating (S)-(+)-3-fluoropyrrolidine and cadmium showed a Curie temperature (the temperature above which it loses its ferroelectric properties) of 303 K, which is significantly higher than that of the non-fluorinated analogue. ossila.com This demonstrates that the incorporation of a fluorinated chiral amine can extend the operating temperature of these devices to room temperature. ossila.com Furthermore, enantiomeric perovskite ferroelectrics made with (R)- and (S)-3-fluoropyrrolidinium have been shown to display circularly polarized luminescence, a property of interest for photonics applications. ossila.com The benzyl group in this compound could further influence the crystal packing and electronic properties of such perovskite systems.

| Material Science Application | Role of the Fluorinated Pyrrolidine Scaffold | Potential Contribution of N-Benzyl Group | Reference |

|---|---|---|---|

| Ionic Liquids / Battery Components | The fluorinated pyrrolidinium cation provides high oxidation stability, crucial for high-voltage batteries. | Enhances thermal stability and mechanical strength through π-π interactions. | alfa-chemistry.comossila.com |

| Perovskite Switching Metal Complexes | The chiral, fluorinated cation helps to create ferroelectric materials with high Curie temperatures and unique optical properties. | Could influence crystal packing and electronic properties of the perovskite structure. | ossila.comossila.com |

Based on extensive research, there is currently no publicly available scientific literature detailing the development of novel fluorinating reagents derived specifically from the this compound scaffold.

The requested article, therefore, cannot be generated as it would require non-existent research findings to fulfill the specific outline provided. Scientific literature extensively covers the synthesis of fluorinated pyrrolidines, including this compound, and their application as chiral building blocks in the synthesis of more complex molecules. Additionally, research is prevalent on the use of other, different chiral pyrrolidine-based structures as catalysts or ligands in enantioselective fluorination reactions, typically in conjunction with established electrophilic fluorine sources like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

However, the specific topic of utilizing this compound itself as a foundational structure for the creation of a new fluorinating agent is not documented in the reviewed scientific papers, journals, or patent databases. The constraints of the request, which strictly forbid the introduction of information outside the specified outline, preclude the generation of an article on this particular subject.

Mechanistic Elucidation of Fluorination and Cyclization Reactions Involving Pyrrolidines

Understanding Reaction Pathways and Stereochemical Induction in Asymmetric Catalysis

The formation of the chiral 3-fluoropyrrolidine (B48656) scaffold can be approached through various synthetic strategies, primarily involving either the formation of the pyrrolidine (B122466) ring from acyclic precursors or the fluorination of a pre-existing chiral pyrrolidine derivative.

One common pathway involves the asymmetric reduction of a ketone precursor, followed by cyclization. For instance, the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine, a direct precursor to the target compound, can be achieved from naturally occurring alkaloids or via multi-step synthesis involving key stereochemical-inducing steps. The stereocenter is often established using a chiral catalyst during a reduction or an addition reaction, which is then carried through the subsequent cyclization and fluorination steps.

In de novo syntheses of the pyrrolidine ring, intramolecular cyclization reactions are frequently employed. These can include the Hofmann-Löffler reaction, which involves the visible-light-initiated intramolecular C-H amination of aliphatic sulfonimides to form pyrrolidines under mild conditions. Another approach is the metal-catalyzed intramolecular hydroamination of unactivated alkynes, which can proceed with high diastereoselectivity.

Stereochemical induction in these pathways is governed by the energetic favorability of one transition state over its diastereomeric counterpart. In asymmetric catalysis, a chiral catalyst or ligand creates a chiral environment around the reacting substrate. This forces the reaction to proceed through a specific spatial arrangement, leading to the preferential formation of one enantiomer. For example, in the catalytic asymmetric C-H insertion of carbenes to form pyrrolidines, rhodium(II) catalysts with chiral ligands can direct the insertion with high enantio- and diastereocontrol. The configuration of the final product is directly induced by the catalyst's chiral architecture. Similarly, in organocatalysis, small chiral molecules like proline derivatives can catalyze intermolecular aldol (B89426) or conjugate addition reactions that form key acyclic precursors for pyrrolidines, with the catalyst's stereochemistry dictating the stereochemical outcome.

The fluorination step itself is a critical point for stereochemical control. The enantioselective fluorocyclization of olefins using a cationic fluorinating agent and a chiral anionic catalyst is one advanced method. In this pathway, the chiral catalyst forms a complex with the fluorinating agent, guiding its delivery to one face of the double bond during the cyclization, thus establishing the stereocenter at the C-3 position.

Role of Chiral Catalysts and Ligands in Stereoselective Transformations

The success of asymmetric synthesis of fluoropyrrolidines hinges on the efficacy of chiral catalysts and their associated ligands. These molecules are designed to create a defined three-dimensional space that selectively stabilizes the transition state leading to the desired stereoisomer. A wide array of catalysts, including metal complexes and purely organic molecules (organocatalysts), have been developed for these transformations.

Metal-Based Catalysis: Transition metal catalysts, particularly those based on rhodium, palladium, iridium, and gold, are powerful tools for stereoselective synthesis. The metal center is rendered chiral by coordination to a chiral ligand. Ferrocene-based P,N-ligands, for example, have been successfully used in rhodium-catalyzed asymmetric hydrogenation of olefin precursors to pyrrolidines, achieving excellent enantioselectivities (up to >99.9% ee). The unique structure of these ligands, often possessing multiple chiral elements (central

Future Perspectives and Emerging Research Avenues in S 1 Benzyl 3 Fluoropyrrolidine Chemistry

Advancements in Novel Stereoselective Fluorination Methodologies

The development of efficient and highly stereoselective methods for the synthesis of fluorinated organic compounds is a dynamic area of research. nih.gov While methods for the synthesis of 3-fluoropyrrolidines exist, often involving the cyclization of fluorinated acyclic precursors, the focus is increasingly shifting towards late-stage fluorination and the development of novel catalytic asymmetric fluorination reactions. researchgate.net These advancements are crucial for accessing a wider range of structurally diverse and stereochemically complex fluorinated pyrrolidines, including derivatives of (S)-1-benzyl-3-fluoropyrrolidine.

Recent progress in the field includes the use of various fluorinating reagents such as Selectfluor or NFSI, which can be employed in catalytic enantioselective reactions. nih.gov For instance, the enantioselective intramolecular aza-Michael reaction of conjugated amides has been shown to produce fluorinated pyrrolidines with excellent enantioselectivities. nih.gov Another promising strategy involves the stereodivergent conjugate addition, which has been successfully applied to synthesize molecules with multiple contiguous stereocenters, including fluorinated ones. nih.gov

Future research in this area will likely concentrate on the development of more robust and versatile catalytic systems for the direct and stereocontrolled fluorination of the pyrrolidine (B122466) ring. This includes the exploration of new chiral ligands for metal-catalyzed fluorination and the advancement of organocatalytic methods. dntb.gov.uamdpi.comresearchgate.net The ability to introduce fluorine with high precision at various positions of the pyrrolidine scaffold, starting from readily available precursors, will significantly expand the accessible chemical space for drug discovery.

Table 1: Emerging Stereoselective Fluorination Strategies Applicable to Pyrrolidine Scaffolds

| Methodology | Description | Potential Application for this compound |

| Catalytic Asymmetric Electrophilic Fluorination | Use of chiral catalysts (metal-based or organocatalytic) to direct the enantioselective addition of an electrophilic fluorine source ("F+") to a prochiral pyrrolidine precursor. | Direct fluorination of a suitable N-benzylpyrrolidine derivative to install the fluorine atom at the C3 position with high stereocontrol. |

| Enantioselective Ring-Opening of Aziridines | Opening of a prochiral aziridine (B145994) with a fluoride (B91410) source, catalyzed by a chiral Lewis acid or organocatalyst, to generate a fluoroamine precursor for cyclization into a chiral fluoropyrrolidine. | A potential synthetic route to access enantiomerically pure fluoropyrrolidine cores that can be subsequently benzylated. |

| Late-Stage C-H Fluorination | Direct, stereoselective replacement of a C-H bond with a C-F bond on a pre-formed pyrrolidine ring using advanced catalytic systems. | Selective fluorination of N-benzylpyrrolidine at the C3 position, offering a more atom-economical and efficient synthetic route. |

| Biocatalytic Fluorination | Utilization of engineered enzymes (e.g., fluorinases) to catalyze the stereoselective fluorination of a pyrrolidine substrate. | A green and highly selective method for the synthesis of this compound or its derivatives. |

Enhanced Integration of Computational and Experimental Approaches for Rational Molecular Design

The synergy between computational modeling and experimental synthesis is revolutionizing the process of drug discovery. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For this compound, this integrated approach offers a powerful platform for the rational design of new derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

Computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. openmedicinalchemistryjournal.comscispace.com For instance, the development of computational algorithms like FMAP can aid in the structure-based design of favorable carbon-fluorine interactions with protein backbones, a key factor in enhancing ligand binding affinity. acs.org This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and desired properties. openmedicinalchemistryjournal.com

Furthermore, computational studies can provide valuable insights into the conformational preferences and electronic properties of this compound, guiding the design of analogs with improved metabolic stability and membrane permeability. The prediction of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another crucial aspect where computational models can significantly de-risk the drug development process. scispace.com The integration of these computational predictions with experimental validation through synthesis and biological testing creates an iterative cycle of design, synthesis, and evaluation that accelerates the discovery of new drug candidates.

Table 2: Computational Tools for the Rational Design of this compound Derivatives

| Computational Method | Application in Drug Design | Relevance for this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To identify potential biological targets and to understand the binding mode of derivatives, guiding modifications to improve affinity. openmedicinalchemistryjournal.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. | To build models that predict the activity of new this compound analogs, facilitating the design of more potent compounds. scispace.com |

| De Novo Design | Generates novel molecular structures with desired pharmacological properties from scratch. | To create entirely new molecules incorporating the this compound scaffold with optimized interactions with a target. openmedicinalchemistryjournal.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the dynamic behavior of biological systems. | To assess the stability of the ligand-protein complex and to understand the conformational changes upon binding. scispace.com |

| FMAP Algorithm | Identifies favorable sites for C-F···C═O interactions in protein-ligand complexes. | To rationally introduce fluorine atoms in derivatives to enhance binding affinity through specific, favorable interactions. acs.org |

Exploration of New Chemical Space through Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy for the systematic exploration of chemical space to discover new biologically active compounds. nih.gov By starting with a common scaffold, such as this compound, and applying a series of branching reaction pathways, it is possible to generate a library of structurally diverse molecules. This approach is particularly valuable for identifying novel chemotypes that may exhibit unexpected biological activities.

The functional groups present in this compound, namely the secondary amine and the fluorinated carbon center, provide multiple points for diversification. The secondary amine can be readily functionalized through a variety of reactions, including acylation, alkylation, arylation, and sulfonylation. The benzyl (B1604629) group can be modified or removed, allowing for further derivatization at the nitrogen atom.

Future research in this area will likely involve the development of novel multi-component reactions and one-pot procedures that utilize this compound as a key building block. acs.orgrsc.org For example, multicomponent reactions could be designed to introduce multiple points of diversity in a single synthetic step, rapidly generating complex and diverse molecular architectures. The combination of the fluorinated pyrrolidine core with other privileged scaffolds through DOS strategies holds significant promise for the discovery of next-generation therapeutic agents.

Q & A

Q. What are the common synthetic routes for (S)-1-benzyl-3-fluoropyrrolidine, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor. For example, nucleophilic substitution using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions in aprotic solvents like DMF or THF . Reaction temperature (e.g., 0–50°C) and stoichiometric ratios are critical for minimizing side reactions (e.g., elimination or racemization). Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. A base (e.g., K₂CO₃) may enhance nucleophilic displacement efficiency . Table 1 : Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 0–50°C | Higher temps risk racemization |

| Fluorinating Agent | 1.1–1.5 equiv. | Excess improves conversion |

| Solvent | DMF, THF | Polar aprotic enhances kinetics |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Directly confirms fluorination (δ ≈ -180 to -220 ppm for C-F in pyrrolidine) .

- ¹H/¹³C NMR : Analyze splitting patterns (e.g., coupling constants ) to confirm stereochemistry. For example, axial vs. equatorial fluorine alters ring puckering, detectable via NOESY .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane:IPA eluents resolve enantiomers. Retention time shifts correlate with purity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, considering fluorination’s impact on reaction kinetics?

- Methodological Answer : Fluorination often introduces steric and electronic effects that alter transition states. Use kinetic resolution via chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic methods (e.g., lipases) to favor the (S)-enantiomer . Monitor enantiomeric excess (ee) using chiral HPLC or capillary electrophoresis. Adjust reaction time to avoid over-fluorination, which may racemize the product. For example, stopping the reaction at 85–90% conversion maximizes ee .

Q. How can discrepancies in biological activity data for fluorinated pyrrolidine derivatives be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., buffer pH, cell lines) or impurities. For example, residual solvents (DMF) in synthesized batches may inhibit enzyme activity. To address this:

Q. What computational methods predict the conformational effects of fluorination on the pharmacophore?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model fluorine’s electronegativity and steric effects on ring puckering. Molecular dynamics simulations (e.g., AMBER) predict binding poses in target proteins (e.g., GPCRs). Key parameters include:

- Dipole Moment : Fluorine increases polarity, affecting solubility and membrane permeability .

- Torsional Angles : Fluorine’s gauche effect stabilizes specific conformers, altering receptor affinity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the metabolic stability of this compound?

- Methodological Answer : Discrepancies may stem from differences in in vitro vs. in vivo models. For example:

- In Vitro : Liver microsomes from different species (human vs. rat) vary in CYP450 activity.

- In Vivo : Route of administration (oral vs. IV) affects bioavailability.

Mitigation Strategy : - Conduct interspecies comparisons using identical protocols.

- Use isotopically labeled analogs (e.g., ¹⁸F) for precise pharmacokinetic tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.